4'-Formyl-biphenyl-3-carbonitrile
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Overview
Description
4’-Formyl-biphenyl-3-carbonitrile is a synthesized organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a formyl group (-CHO) attached to the biphenyl structure, along with a nitrile group (-CN) at the 3-position of the biphenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Formyl-biphenyl-3-carbonitrile can be synthesized through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 4’-Formyl-biphenyl-3-carbonitrile are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 4’-Formyl-biphenyl-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4’-Carboxy-biphenyl-3-carbonitrile.
Reduction: 4’-Formyl-biphenyl-3-amine.
Substitution: 4’-Nitro-biphenyl-3-carbonitrile.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4’-Formyl-biphenyl-3-carbonitrile involves its interaction with molecular targets through its formyl and nitrile functional groups. These groups can participate in various chemical reactions, such as nucleophilic addition or condensation, leading to the formation of new compounds. The biphenyl structure also allows for π-π interactions with aromatic systems, which can influence its reactivity and binding properties.
Comparison with Similar Compounds
4’-Formyl-biphenyl-3-carbonitrile can be compared with other biphenyl derivatives, such as:
4’-Methyl-biphenyl-3-carbonitrile: Similar structure but with a methyl group instead of a formyl group.
4’-Hydroxy-biphenyl-3-carbonitrile: Contains a hydroxyl group, which alters its reactivity and solubility.
4’-Amino-biphenyl-3-carbonitrile: Features an amino group, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-(4-formylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-12-2-1-3-14(8-12)13-6-4-11(10-16)5-7-13/h1-8,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBFCEQQNYPLSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374687 |
Source
|
Record name | 4'-Formyl-biphenyl-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230647-84-4 |
Source
|
Record name | 4'-Formyl-biphenyl-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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